![molecular formula C20H22N4O B2907499 4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 870821-59-3](/img/structure/B2907499.png)
4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
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Description
4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C20H22N4O and its molecular weight is 334.423. The purity is usually 95%.
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Biological Activity
4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H21N5O, with a molecular weight of 367.47 g/mol. The structure includes a pyrazolone core, which is known for various biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-cancer agent and its effects on different biological pathways.
Anticancer Activity
Recent studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazolone have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study 1 | MKN-45 (gastric adenocarcinoma) | 15.5 | Induction of apoptosis via caspase activation |
Study 2 | A549 (lung cancer) | 20.0 | Inhibition of cell proliferation through cell cycle arrest |
Study 3 | HeLa (cervical cancer) | 12.3 | Modulation of Bcl-2 family proteins |
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation and cancer progression.
- Modulation of Signaling Pathways : The compound may affect signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : It has been noted that some pyrazolone derivatives can increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.
Case Studies
Several case studies illustrate the biological efficacy of this compound:
- Case Study on MKN-45 Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability after 48 hours, with an observed IC50 value indicating potent activity against gastric cancer cells.
- In Vivo Studies : Animal models treated with similar pyrazolone derivatives showed reduced tumor growth rates compared to control groups, suggesting potential for further development into therapeutic agents.
- Synergistic Effects : Research has indicated that combining this compound with established chemotherapeutics enhances anticancer efficacy, potentially allowing for lower doses and reduced side effects.
Properties
IUPAC Name |
4-[[4-(dimethylamino)phenyl]methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-15-19(21-14-16-10-12-17(13-11-16)22(2)3)20(25)24(23(15)4)18-8-6-5-7-9-18/h5-14H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOPZSFSXPQPAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.